11-(Methylsulfinyl)undecyl-glucosinolate
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Overview
Description
11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate, a type of natural compound found in plants, particularly in the Brassicaceae family. This compound is characterized by the presence of a sulfurous functional group attached to an undecyl chain. It is known for its potential biological activities and is primarily studied for its role in plant defense mechanisms and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Methylsulfinyl)undecyl-glucosinolate typically involves the incorporation of a sulfurous functional group into an undecyl chain. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing glucosinolates often involve the use of thioglucose and appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available literature. Typically, the production of glucosinolates on an industrial scale would involve the extraction from plant sources, such as Camelina sativa, followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
11-(Methylsulfinyl)undecyl-glucosinolate can undergo various chemical reactions, including:
Oxidation: The sulfurous functional group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The glucosinolate moiety can undergo substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted glucosinolates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-(Methylsulfinyl)undecyl-glucosinolate has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms and its potential effects on herbivores and pathogens.
Medicine: Explored for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of natural pesticides and other agricultural applications
Mechanism of Action
The mechanism of action of 11-(Methylsulfinyl)undecyl-glucosinolate involves its breakdown into bioactive compounds, such as isothiocyanates, upon hydrolysis. These bioactive compounds interact with various molecular targets and pathways, including the modulation of detoxification enzymes, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sinigrin: Another aliphatic glucosinolate found in plants like mustard and horseradish.
Glucoraphanin: A glucosinolate found in broccoli and other cruciferous vegetables, known for its health-promoting properties.
Gluconasturtiin: Found in watercress and other cruciferous plants, known for its pungent taste and potential health benefits
Uniqueness
11-(Methylsulfinyl)undecyl-glucosinolate is unique due to its specific sulfurous functional group and undecyl chain, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H37NO10S3 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-methylsulfinyl-N-sulfooxydodecanimidothioate |
InChI |
InChI=1S/C19H37NO10S3/c1-32(25)12-10-8-6-4-2-3-5-7-9-11-15(20-30-33(26,27)28)31-19-18(24)17(23)16(22)14(13-21)29-19/h14,16-19,21-24H,2-13H2,1H3,(H,26,27,28)/b20-15-/t14-,16-,17+,18-,19+,32?/m1/s1 |
InChI Key |
ZXUVJMBTZIUKJG-WTEGKUSWSA-N |
Isomeric SMILES |
CS(=O)CCCCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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